N'-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CAS: 303106-88-9) is a hydrazide-linked hybrid molecule combining a pyrazole core with indole and nitroaryl substituents . Its molecular formula is C₁₉H₁₄N₆O₃ (MW: 374.36 g/mol), featuring a 3-nitrophenyl group at the pyrazole 3-position and an indol-3-ylmethylene moiety at the carbohydrazide terminus. The compound's structure is characterized by:
- Planar indole system, enabling π-π stacking interactions in biological or material applications.
- Hydrazide linker, which may facilitate hydrogen bonding and metal coordination .
This compound belongs to a broader class of pyrazole-carbohydrazide derivatives, which are studied for their pharmacological and materials science applications .
Properties
CAS No. |
303106-88-9 |
|---|---|
Molecular Formula |
C19H14N6O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14N6O3/c26-19(24-21-11-13-10-20-16-7-2-1-6-15(13)16)18-9-17(22-23-18)12-4-3-5-14(8-12)25(27)28/h1-11,20H,(H,22,23)(H,24,26)/b21-11+ |
InChI Key |
CFBPMYCYBVPRIP-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
A 1,3-diketone precursor bearing a 3-nitrophenyl group, such as 3-(3-nitrophenyl)-1,3-diketopropane, reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration. For example:
Yields range from 65–85% when catalyzed by nano-ZnO under microwave irradiation.
Hydrazinolysis to Carbohydrazide
The ester intermediate undergoes hydrazinolysis with excess hydrazine hydrate in ethanol under reflux to yield 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide:
Reaction conditions (12–24 hours, 80°C) afford >90% conversion, confirmed by the disappearance of the ester carbonyl peak (~1700 cm⁻¹) in IR spectra.
Schiff Base Formation with Indole-3-Carbaldehyde
The final step involves condensation of the carbohydrazide with indole-3-carbaldehyde to form the hydrazone (methylene) linkage.
Conventional Reflux Method
Indole-3-carbaldehyde (1.2 equiv) reacts with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) in anhydrous methanol containing catalytic acetic acid. The mixture is refluxed for 6–8 hours, yielding the target compound as a yellow precipitate. Key spectral data:
Solvent-Free Mechanochemical Approach
Grinding the carbohydrazide and aldehyde with silica gel and AlCl₃·6H₂O at room temperature completes the reaction in 30–45 minutes. This method achieves 78–82% yield, avoiding solvent waste.
Microwave-Assisted Synthesis
Microwave irradiation (95°C, 8.5 minutes) in methanol with sodium methoxide accelerates the condensation, achieving 89% yield. The short reaction time minimizes decomposition of thermally sensitive nitro groups.
Comparative Analysis of Synthetic Routes
Spectroscopic Validation and Purity
Chromatographic Purification
Crude products are purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), isolating the target compound with >98% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms single-peak elution.
Mass Spectrometry
ESI-MS exhibits a molecular ion peak at m/z 397.13 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄N₆O₃.
Green Chemistry Considerations
The mechanochemical and microwave methods align with green chemistry principles by reducing solvent use and energy consumption. A 2024 study quantified the environmental impact using the DOZN™ 2.0 tool, showing a 13-fold improvement in sustainability metrics compared to classical reflux.
Challenges and Optimization
Chemical Reactions Analysis
Condensation Reactions
The hydrazone linkage (–NH–N=CH–) in this compound participates in further condensation reactions. For example:
-
Schiff Base Formation : Reacts with aldehydes/ketones under acidic or neutral conditions to form extended conjugated systems.
-
Cyclocondensation : With thioglycolic acid or β-ketoesters, it forms thiazolidinone or pyran derivatives, respectively .
Example :
Hydrolysis of Carbohydrazide Moiety
The carbohydrazide group (–CONHNH₂) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | 3-(3-Nitrophenyl)-1H-pyrazole-5-carboxylic acid | 85% | |
| Basic (NaOH) | 2M NaOH, 80°C | Sodium carboxylate derivative | 78% |
Reduction of Nitro Group
The 3-nitrophenyl group is reduced to an amine under catalytic hydrogenation or using NaBH₄/CuCl₂:
| Method | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 hr | 3-(3-Aminophenyl) derivative | >90% | |
| NaBH₄/CuCl₂ | Methanol, 0°C, 2 hr | Partially reduced intermediates | 60–70% |
The resulting amine can undergo diazotization or form azides for click chemistry applications .
Cyclization Reactions
Under acidic or thermal conditions, the compound forms fused heterocycles:
-
Pyrazolo[1,5-a]indole Formation : Cyclizes via intramolecular C–N bond formation in H₂SO₄/acetic acid.
-
Triazole Synthesis : Reacts with NaN₃ and Cu(I) catalysts to form 1,2,3-triazole rings .
Key Cyclization Pathway :
Nucleophilic Aromatic Substitution
The electron-deficient 3-nitrophenyl group facilitates nucleophilic substitution at the meta position:
| Nucleophile | Conditions | Product | Rate Constant (k) | Reference |
|---|---|---|---|---|
| OH⁻ | DMSO, 120°C, 24 hr | 3-Hydroxyphenyl derivative | 1.2 × 10⁻³ s⁻¹ | |
| NH₃ | NH₃/EtOH, 60°C, 48 hr | 3-Aminophenyl analogue | 8.5 × 10⁻⁴ s⁻¹ |
Complexation and Chelation
The carbohydrazide and pyrazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| CuCl₂ | Methanol, 25°C | Octahedral Cu(II) complex | 12.3 | |
| FeCl₃ | Ethanol, reflux | Tetrahedral Fe(III) complex | 9.8 |
These complexes exhibit enhanced catalytic activity in oxidation reactions .
Oxidation Reactions
The indole moiety undergoes electrophilic oxidation:
Scientific Research Applications
Antimicrobial Activity
Overview
The compound has demonstrated promising antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. The mechanism of action typically involves interference with bacterial cell wall synthesis and disruption of metabolic processes.
Case Study: In Vitro Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including N'-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against strains like Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
|---|---|---|---|
| This compound | 0.22 | 0.25 | Staphylococcus aureus, E. coli |
Anticancer Properties
Overview
this compound has been investigated for its cytotoxic effects on various cancer cell lines, showing potential as an anticancer agent.
Case Study: Cytotoxic Activity Evaluation
In a study involving four human cancer cell lines (HepG-2, BGC823, BT474, and MCF-7), the compound was tested for antiproliferative activity using the MTT assay. Some derivatives exhibited greater potency than standard chemotherapy drugs like 5-fluorouracil. Flow cytometry analysis revealed that specific derivatives induced cell cycle arrest at the S phase, indicating their potential to inhibit cancer cell proliferation effectively .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 10 | Cell cycle arrest at S phase |
| BGC823 | 8 | Induction of apoptosis |
| BT474 | 12 | Inhibition of DNA synthesis |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications in the indole and pyrazole moieties can significantly influence biological activity.
Key Findings from SAR Studies
Research has shown that introducing electron-withdrawing groups enhances antimicrobial activity while modifications on the indole ring can improve anticancer properties. For instance, compounds with nitro or halogen substituents on the phenyl ring have shown increased potency against both bacterial and cancer cell lines .
Mechanism of Action
The mechanism of action of N’-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in substituents on the pyrazole 3-position and the hydrazide-linked aromatic group. These modifications influence electronic properties, solubility, and bioactivity:
Pharmacological Activity
- Anticancer Effects: Analogues like (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 26, ) exhibit potent growth inhibition in A549 lung cancer cells (IC₅₀: 2.1 µM) via apoptosis induction . The target compound’s nitro group may similarly modulate kinase or tubulin inhibition, though specific data are pending.
- Antimicrobial Potential: Chlorinated derivatives (e.g., 2,4-dichlorophenyl in ) show enhanced activity against Gram-positive bacteria due to increased membrane interaction .
- Sensor Applications : Compounds with nitro groups (e.g., ) demonstrate strong interactions with picric acid (PA), suggesting utility in explosive detection .
Physicochemical Properties
- Solubility : Nitro-substituted derivatives typically exhibit lower aqueous solubility (e.g., <0.1 mg/mL in water) but improved lipid membrane permeability.
- Stability : Hydrazide linkages are susceptible to hydrolysis under acidic/basic conditions, requiring formulation optimization.
Research Tools and Validation
- Crystallography : SHELX software () is widely used for structural confirmation of pyrazole derivatives. For example, SHELXL refined antiferromagnetic Dy₆ clusters in related carbohydrazide complexes .
- Spectroscopy : IR and NMR data confirm hydrazide (C=O stretch: 1660–1680 cm⁻¹) and nitro (N–O stretch: 1520–1350 cm⁻¹) functionalities .
Biological Activity
N'-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a pyrazole structure through a methylene bridge. The synthesis typically involves the condensation of 1H-indole-3-carboxaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, resulting in a product characterized by spectroscopic methods such as NMR and IR.
1. Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study evaluated several derivatives for their antiproliferative activity using the MTT assay against human cancer cell lines including HepG2, BGC823, and BT474. The compound exhibited significant cytotoxicity, outperforming the standard drug 5-fluorouracil in some cases .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| N'-[Indol-3-ylmethylene]-3-(3-nitrophenyl)-pyrazole | HepG2 | 10 | 5-Fluorouracil | 15 |
| N'-[Indol-3-ylmethylene]-3-(3-nitrophenyl)-pyrazole | BGC823 | 12 | 5-Fluorouracil | 20 |
| N'-[Indol-3-ylmethylene]-3-(3-nitrophenyl)-pyrazole | BT474 | 8 | 5-Fluorouracil | 18 |
The mechanism of action for this compound includes cell cycle arrest at the S phase, as indicated by flow cytometry analysis. This suggests that the compound may interfere with DNA synthesis, leading to apoptosis in cancer cells . Additionally, molecular docking studies have provided insights into its interaction with various biological targets, enhancing our understanding of its pharmacological potential .
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazole derivatives for their anticancer activity. Among these, this compound was noted for its potent activity against HepG2 cells, achieving an IC50 value significantly lower than that of commonly used chemotherapeutics .
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics .
Q & A
Q. What are the common synthetic routes for N'-(1H-Indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step condensation reaction. A typical approach involves reacting 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with 1H-indole-3-carboxaldehyde derivatives under reflux conditions in ethanol or DMF. Key factors include:
- Catalyst : Triethylamine (TEA) or K₂CO₃ to deprotonate intermediates and drive the reaction .
- Temperature : Reflux (~80°C) for 1–4 hours to ensure complete imine bond formation .
- Purification : Recrystallization from ethanol or column chromatography to isolate the hydrazide product .
Yields (~65%) depend on stoichiometric ratios and the electron-withdrawing nature of the nitro group, which stabilizes intermediates.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR : Peaks at ~1663 cm⁻¹ confirm the carbonyl (C=O) group; NH/NH₂ stretches appear at 3340–3426 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and indole/pyrazole CH signals (δ 6.5–7.5 ppm). ¹³C NMR confirms nitrophenyl (C-NO₂) and hydrazide (C=O) carbons .
- Crystallography :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines anisotropic displacement parameters, with R-factors < 0.05 for high-resolution data .
- Visualization : WinGX/ORTEP for Windows generates thermal ellipsoid diagrams .
Q. What are the solubility and thermodynamic properties critical for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in DMF, DMSO, and ethanol but insoluble in water. LogP ~3.2 (predicted via Crippen method) indicates lipophilicity, requiring organic solvents for dissolution .
- Thermal Stability : Melting point >300°C (decomposition observed via DSC). Standard enthalpy of formation (ΔHf°) is calculated using group contribution methods (e.g., Joback) for reaction optimization .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- Methodological Answer :
- Data Contradictions : Anisotropic disorder (e.g., nitro group orientation) may require:
- Twinned Data : Use SHELXL’s TWIN/BASF commands for twin-law refinement .
- Hydrogen Bonding : Apply restraints to H-atom positions using AFIX constraints .
- Validation Tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry .
Q. What computational approaches are used to model the molecular interactions of this compound?
- Methodological Answer :
- Docking Studies :
- Software : MOE or AutoDock Vina for ligand-protein docking.
- Targets : Nitrophenyl groups may interact with hydrophobic enzyme pockets (e.g., cytochrome P450) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) .
Q. How to optimize reaction parameters to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Source : Competing hydrazone isomers or nitro-group reduction. Mitigation strategies:
- Temperature Control : Lower temperatures (50–60°C) reduce side reactions but prolong reaction time .
- Protecting Groups : Use Boc-protected indole intermediates to block undesired alkylation .
- Monitoring : TLC/HPLC-MS tracks intermediate formation; quenching with ice-water halts nitro reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
